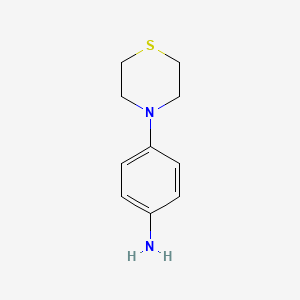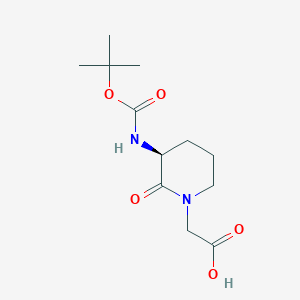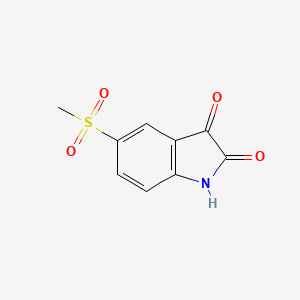
5-(Methylsulfonyl)indoline-2,3-dione
Übersicht
Beschreibung
5-(Methylsulfonyl)indoline-2,3-dione is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
5-(Methylsulfonyl)indoline-2,3-dione, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
Indole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Some indole derivatives have shown potent antiviral activities, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus . This suggests that these compounds may have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
5-(Methylsulfonyl)indoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)indoline-2,3-dione typically involves the functionalization of indole derivatives. One common method includes the reaction of indoline-2,3-dione with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced indoline derivatives, and various substituted indole compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2,3-dione: A precursor in the synthesis of 5-(Methylsulfonyl)indoline-2,3-dione.
Methylsulfonyl chloride: Used in the functionalization of indole derivatives.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This compound is unique due to its specific methylsulfonyl functional group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential therapeutic applications compared to other indole derivatives .
Eigenschaften
IUPAC Name |
5-methylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)



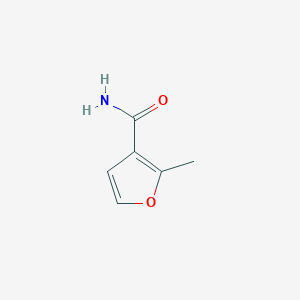
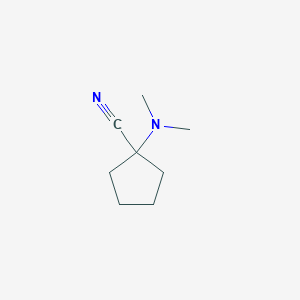
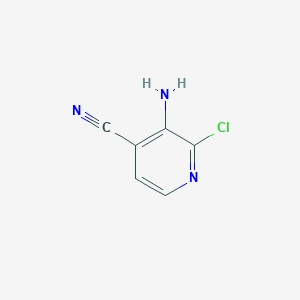
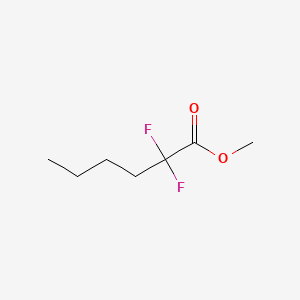
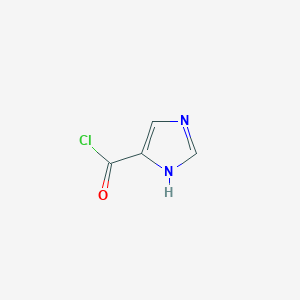
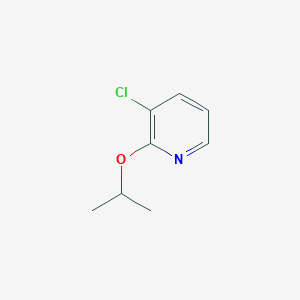
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
